molecular formula C10H8ClNOS B3034003 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol CAS No. 131786-55-5

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol

Cat. No.: B3034003
CAS No.: 131786-55-5
M. Wt: 225.7 g/mol
InChI Key: BYFYHDSKDLLLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol typically involves the reaction of 4-chloroaniline with appropriate thioamide derivatives. One common method includes the use of microwave-assisted synthesis, which involves refluxing 4-chloroaniline with thioamide in a suitable solvent such as ethanol . The reaction conditions often require careful control of temperature and time to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenyl group.

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-(4-Chlorophenyl)thiazole and 5-methylthiazole share structural similarities with 2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol.

    Phenylthiazoles: Compounds like 4-phenylthiazole and 2-phenyl-5-methylthiazole are also structurally related.

Uniqueness

This compound is unique due to the specific combination of the 4-chlorophenyl group and the methyl group on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-6-9(13)12-10(14-6)7-2-4-8(11)5-3-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYHDSKDLLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Reactant of Route 3
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Reactant of Route 4
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol
Reactant of Route 6
2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.